molecular formula C20H27N3O4S B2774250 N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide CAS No. 688054-92-4

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide

Numéro de catalogue: B2774250
Numéro CAS: 688054-92-4
Poids moléculaire: 405.51
Clé InChI: FFBYRCNHWHMOTI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

688054-92-4

Formule moléculaire

C20H27N3O4S

Poids moléculaire

405.51

Nom IUPAC

N-(2-ethylhexyl)-3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)propanamide

InChI

InChI=1S/C20H27N3O4S/c1-3-5-6-13(4-2)11-21-18(24)7-8-23-19(25)14-9-16-17(27-12-26-16)10-15(14)22-20(23)28/h9-10,13H,3-8,11-12H2,1-2H3,(H,21,24)(H,22,28)

Clé InChI

FFBYRCNHWHMOTI-UHFFFAOYSA-N

SMILES

CCCCC(CC)CNC(=O)CCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3

Solubilité

not available

Origine du produit

United States

Activité Biologique

N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and structure-activity relationships.

Chemical Structure

The compound features a complex structure that includes a quinazoline core, a dioxole moiety, and a thioxo group. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a variety of biological activities, including:

  • Antioxidant Activity : Compounds with thioxo groups often demonstrate significant antioxidant properties. For example, derivatives of quinazoline have been shown to scavenge free radicals effectively.
  • Enzyme Inhibition : The compound may inhibit enzymes such as α-glucosidase and COX-2, both of which are implicated in metabolic disorders and inflammation. In vitro studies have demonstrated that related compounds can significantly reduce enzyme activity, which is crucial for managing conditions like diabetes and cancer.

1. Antioxidant Properties

A study evaluated several quinazoline derivatives for their antioxidant capabilities. The results indicated that compounds similar to this compound exhibited IC50 values ranging from 0.165 to 0.245 mM when tested against DPPH radicals, indicating potent antioxidant activity .

2. Enzyme Inhibition

A series of thioxoquinazoline derivatives were tested for their inhibitory effects on α-glucosidase. Compounds showed varying degrees of inhibition with IC50 values lower than the standard acarbose (143.54 μM), suggesting potential as antidiabetic agents .

CompoundIC50 (μM)Activity Type
269.20α-glucosidase
459.60α-glucosidase
1249.40α-glucosidase
Acarbose143.54Standard

3. Cytotoxic Effects

In studies assessing cytotoxicity against colon cancer cell lines (LoVo and HCT-116), several derivatives demonstrated significant activity with IC50 values indicating effective inhibition of cell growth . The mechanism involved modulation of apoptosis regulators and activation of caspases.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the quinazoline core significantly affect biological activity. For instance:

  • Thioxo Group : Enhances antioxidant properties.
  • Alkyl Substituents : Influence lipophilicity and membrane permeability.

These modifications can lead to improved efficacy against specific targets while minimizing side effects.

Q & A

Q. What are the key steps in synthesizing N-(2-ethylhexyl)-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide, and what reaction conditions optimize yield?

Methodological Answer: The synthesis involves sequential functionalization of the quinazoline core. Key steps include:

  • Core Formation : Cyclization of precursors under anhydrous conditions (e.g., THF or DMF) with catalysts like NaHCO₃ or K₂CO₃ to form the dioxoloquinazolinone scaffold .
  • Thiolation : Introduction of the thioxo group at the C-6 position using sulfurizing agents (e.g., Lawesson’s reagent) in refluxing toluene .
  • Side-Chain Attachment : Amide coupling via EDCI/HOBt-mediated reactions to introduce the 2-ethylhexyl propanamide moiety, with yields optimized by controlling stoichiometry (1.2–1.5 eq. of amine) and reaction time (12–24 hrs) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., quinazoline aromatic protons at δ 7.2–8.5 ppm, ethylhexyl methyl groups at δ 0.8–1.5 ppm) and carbon types (e.g., carbonyl carbons at δ 165–175 ppm) .
  • IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
  • HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated vs. observed mass error < 2 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The thioxo group (C=S) at C-6 may tautomerize, altering NMR signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe dynamic equilibria .
  • Stereochemical Ambiguity : Chiral centers (e.g., in the ethylhexyl chain) require NOESY or X-ray crystallography (as in ) to confirm spatial arrangements .
  • Solvent Artifacts : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) can shift peaks; cross-reference spectra in multiple solvents .

Q. What computational strategies aid in predicting the reactivity of the quinazoline core for targeted modifications?

Methodological Answer:

  • Reaction Path Search : Quantum mechanical calculations (DFT, B3LYP/6-31G*) map energy barriers for reactions like nucleophilic substitution at C-8 or electrophilic attacks on the thioxo group .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .
  • Docking Studies : Predict binding affinities if targeting biological systems (e.g., enzyme inhibition) using AutoDock Vina .

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • pH Stability : Incubate the compound in buffers (pH 1–13, 37°C) for 24–72 hrs; monitor degradation via HPLC .
    • Thermal Stress : Heat samples to 60–80°C for 48 hrs; track decomposition products (e.g., loss of thioxo group) via TLC/MS .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at room temperature .

Data Contradiction and Reproducibility Challenges

Q. How should researchers address inconsistent biological activity data across studies?

Methodological Answer:

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and control for batch-to-batch compound purity (>95% by HPLC) .
  • Dose-Response Curves : Perform triplicate experiments with IC₅₀ values reported as mean ± SEM .
  • Meta-Analysis : Compare data against structurally similar quinazolines (e.g., triazolopyrimidines in ) to identify structure-activity trends .

Q. What experimental controls are critical when scaling up synthesis from mg to gram quantities?

Methodological Answer:

  • Exothermic Reactions : Monitor temperature rigorously during thiolation steps; use jacketed reactors to prevent runaway reactions .
  • Oxygen Sensitivity : Conduct amide coupling under N₂/Ar to avoid oxidation of thioxo groups .
  • Purification Consistency : Validate column chromatography fractions with TLC; use automated flash systems for reproducibility .

Methodological Innovations and Future Directions

Q. Can AI-driven platforms like COMSOL Multiphysics optimize reaction parameters for this compound?

Methodological Answer: Yes. AI integrates with COMSOL to:

  • Predict Solvent Effects : Train models on solvent polarity databases to recommend optimal media (e.g., acetonitrile for SN2 reactions) .
  • Automate DoE (Design of Experiments) : Use machine learning to iteratively adjust temperature, catalyst loading, and stirring speed for maximum yield .

Q. What advanced techniques enable real-time monitoring of reaction intermediates?

Methodological Answer:

  • In Situ FTIR : Track carbonyl formation during cyclization .
  • LC-MS/MS : Capture transient intermediates (e.g., iminophosphoranes in Staudinger reactions) with sub-minute sampling .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.